

Fengabine molecular formula and molar mass

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Fengabine: A Technical Whitepaper

This document provides a comprehensive technical overview of **Fengabine** (SL-79229), a compound investigated for its antidepressant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

Fengabine is a benzylidene derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C17H17Cl2NO	[1]
Molar Mass	322.23 g·mol−1	[1]
IUPAC Name	(6Z)-6-[butylamino-(2- chlorophenyl)methylene]-4- chloro-cyclohexa-2,4-dien-1- one	
CAS Number	80018-06-0	
Alternative Names	SL-79229, SL 79.229-00	[2]



Mechanism of Action

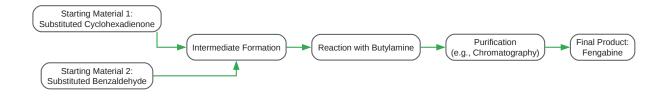
Fengabine has been identified as a GABAergic agent with antidepressant activity.[2] While its precise molecular target remains to be fully elucidated, its mechanism is distinct from typical GABA receptor agonists as it does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.

The antidepressant effects of **Fengabine** are notably reversed by the administration of GABA-A receptor antagonists, such as bicuculline, which strongly suggests its activity is mediated through the GABAergic system.[1] Preclinical studies have shown that **Fengabine** does not inhibit the reuptake of monoamines like norepinephrine and serotonin, nor does it inhibit monoamine oxidase, distinguishing it from classical antidepressant drug classes.[1][3] However, it has been observed to accelerate the turnover of norepinephrine in the rat brain.[3]

Experimental ProtocolsSynthesis of Fengabine

While a detailed, step-by-step synthesis protocol for **Fengabine** is not publicly available, a general synthetic route can be conceptualized based on the synthesis of similar benzylidene derivatives and related GABAergic compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final product.

Conceptual Synthesis Workflow:



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Conceptual Synthesis Workflow for Fengabine.

Protocol:



- Step 1: Synthesis of the Benzylidene Intermediate. This would likely involve the condensation of a substituted cyclohexadienone with a substituted benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions (temperature, reaction time) would need to be optimized to maximize yield and purity.
- Step 2: Amination. The resulting benzylidene intermediate would then be reacted with butylamine to introduce the butylamino group. This step might require specific reaction conditions to ensure selective amination at the desired position.
- Step 3: Purification. The crude product from the amination step would be subjected to purification techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to isolate **Fengabine** in high purity.
- Step 4: Characterization. The final product would be characterized using various analytical methods to confirm its identity and purity (see section 3.2).

Characterization of Fengabine

The structural identity and purity of synthesized **Fengabine** would be confirmed using a suite of analytical techniques.



Analytical Technique	Purpose	Expected Outcome
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound.	A single major peak indicating high purity (>98%).
Mass Spectrometry (MS)	To confirm the molecular weight of the compound.	A molecular ion peak corresponding to the calculated molecular weight of Fengabine (322.23 g·mol-1).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C)	To elucidate the chemical structure of the compound.	Spectra consistent with the proposed structure of Fengabine, showing the correct number of protons and carbons in their expected chemical environments.
Infrared (IR) Spectroscopy	To identify the functional groups present in the molecule.	Absorption bands corresponding to the functional groups in Fengabine (e.g., C=O, C=C, C-N, C-Cl).

In Vivo Evaluation of Antidepressant Activity

The antidepressant-like effects of **Fengabine** can be evaluated in preclinical animal models using established behavioral tests.

3.3.1. Forced Swim Test (FST)

- Animals: Male mice or rats are commonly used.
- Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

• Procedure:

 Animals are administered Fengabine (e.g., 25-50 mg/kg, intraperitoneally) or a vehicle control.



- After a predetermined time (e.g., 30-60 minutes), each animal is placed in the water cylinder for a 6-minute session.
- The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

3.3.2. Tail Suspension Test (TST)

- Animals: Male mice are typically used.
- Apparatus: A horizontal bar from which the mice can be suspended by their tails.
- Procedure:
 - Animals are treated with Fengabine or a vehicle control.
 - After a specified time, the mice are suspended by their tails using adhesive tape.
 - The duration of immobility over a 6-minute period is recorded. A decrease in immobility is interpreted as an antidepressant-like effect.[4]

3.3.3. Learned Helplessness Model

Animals: Rats are commonly used.

Procedure:

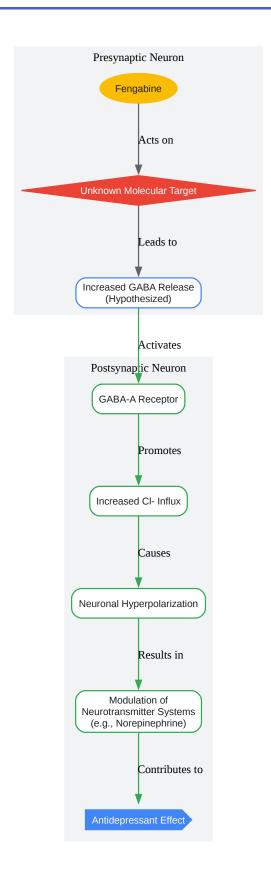
- Induction Phase: Animals are exposed to inescapable foot shocks.
- Testing Phase: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by moving to the other side.
- Fengabine (e.g., 50 mg/kg, intraperitoneally) or a vehicle is administered before the testing phase.[2]
- The number of failures to escape the shock is recorded. A reduction in escape failures suggests an antidepressant-like effect.[2]



Signaling Pathways

The precise signaling pathway of **Fengabine** is not fully elucidated. However, based on its GABAergic activity and its effects on neurotransmitter systems, a hypothesized signaling pathway can be proposed. **Fengabine** is thought to indirectly modulate GABA-A receptor function, leading to downstream effects on neuronal excitability and neurotransmitter release, ultimately contributing to its antidepressant effects.





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Hypothesized Signaling Pathway of Fengabine.



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